molecular formula C18H24N4O2S B5124462 5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide

5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide

Cat. No.: B5124462
M. Wt: 360.5 g/mol
InChI Key: UMJNPYVLIKQTAA-UHFFFAOYSA-N
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Description

5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide is a complex organic compound that belongs to the class of pyridazine derivatives. Pyridazine derivatives are known for their diverse pharmacological activities and have been widely studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide typically involves the reaction of cyclohexylamine with a pyridazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Scientific Research Applications

This compound has been extensively studied for its potential applications in various fields of scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown promise as a potential therapeutic agent due to its pharmacological properties . Additionally, it has applications in the industrial sector, particularly in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide involves its interaction with specific molecular targets and pathways within the body. It is known to inhibit certain enzymes and receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

5-[6-(Cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide is unique compared to other similar compounds due to its specific chemical structure and pharmacological properties. Similar compounds include other pyridazine derivatives such as pyridazinone and pyridazine-based drugs . These compounds share some common features but differ in their specific applications and effects .

Properties

IUPAC Name

5-[6-(cyclohexylamino)pyridazin-3-yl]-2-ethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O2S/c1-2-13-8-9-14(12-17(13)25(19,23)24)16-10-11-18(22-21-16)20-15-6-4-3-5-7-15/h8-12,15H,2-7H2,1H3,(H,20,22)(H2,19,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJNPYVLIKQTAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)C2=NN=C(C=C2)NC3CCCCC3)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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